3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
Properties
IUPAC Name |
3-(cyclohexylmethyl)-5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-9-6-10-18(27)11-17)30-21(25(31)29-24(19)30)12-16-7-4-3-5-8-16/h6,9-11,13-14,16,21H,3-5,7-8,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGYQJWPAZWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC(=CC=C4)F)CC5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 1024620-09-4) is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[1,2-c]quinazolinone family, which is known for various pharmacological properties including antitumor and antimicrobial activities. The unique structural features of this compound suggest it may interact with biological targets, making it a candidate for further investigation.
The molecular formula of the compound is C26H28FN3O3S, with a molecular weight of 481.58 g/mol. Key physical properties include:
- Boiling Point: 624.2 ± 65.0 °C (predicted)
- Density: 1.35 ± 0.1 g/cm³ (predicted)
- pKa: -1.91 ± 0.40 (predicted) .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition: Similar compounds in the imidazoquinazolinone class have shown potential as enzyme inhibitors, particularly targeting kinases and other metabolic enzymes.
- Antiparasitic Activity: Research indicates that quinazoline derivatives can exhibit activity against parasitic infections such as schistosomiasis by targeting specific enzymes involved in the parasite's metabolism .
- Antitumor Activity: The structural components suggest potential interactions with DNA and RNA synthesis pathways, which could inhibit tumor growth.
Antischistosomal Activity
A study highlighted the antischistosomal properties of related quinazoline derivatives. In vitro studies showed significant activity against Schistosoma mansoni, with in vivo experiments confirming a reduction in worm burden and egg production when administered alongside praziquantel . This suggests that compounds like this compound could have similar effects.
Anticancer Potential
In another study focusing on quinazoline derivatives, it was found that modifications to the structure can enhance cytotoxicity against various cancer cell lines. The introduction of sulfur-containing groups has been associated with increased potency in inhibiting cancer cell proliferation .
Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity.
Anticancer Activity
Research indicates that imidazoquinazoline derivatives exhibit anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in studies focusing on its cytotoxic effects. For instance, derivatives of the imidazoquinazoline scaffold have shown promise in targeting cancer pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
Studies have reported that compounds similar to 3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one possess antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, where such compounds could serve as alternatives or adjuncts to existing treatments .
Pharmacological Insights
The pharmacological profile of this compound suggests potential uses in treating conditions beyond cancer.
Neuropharmacology
Preliminary research indicates that the compound may interact with neurotransmitter systems, suggesting possible applications in neuropharmacology. Its structural similarity to known psychoactive compounds warrants further investigation into its effects on mood and cognition .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been observed in vitro. This suggests potential applications in treating inflammatory diseases, where reducing inflammation can significantly impact patient outcomes .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the efficacy of this compound:
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Neuropharmacological Effects :
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
<sup>a</sup>logP estimated using fragment-based methods.
Structural and Functional Insights
A. Sulfanyl Group Variations
- Octyl (1024591-25-0) : The long alkyl chain increases lipophilicity (logP ~5.0) but may reduce aqueous solubility and metabolic stability .
- Benzyl (477768-52-8) : Aromatic substituents favor π-π stacking interactions but lack the electronic modulation offered by fluorine or chlorine .
B. Imidazole Substituents
- Cyclohexylmethyl (Target) : This bulky group may enhance metabolic stability by sterically shielding the core structure from enzymatic degradation .
- Benzyl (1031208-97-5, 477768-52-8) : Introduces aromaticity but may increase susceptibility to oxidative metabolism .
C. Electronic and Steric Effects
Pharmacological Implications
Target Compound : Optimal balance of lipophilicity (logP ~3.5) and electronic properties for membrane permeability and target engagement.
Discontinued Analogs (e.g., 439109-31-6) : Likely withdrawn due to synthetic challenges or unfavorable pharmacokinetics .
High logP Compounds (e.g., 1024591-25-0) : May exhibit poor solubility, limiting bioavailability despite enhanced permeability .
Q & A
Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
Methodological Answer: The compound’s core is an imidazo[1,2-c]quinazolin-2(3H)-one scaffold fused with a quinazoline ring. Key substituents include:
- Cyclohexylmethyl group at position 3: Enhances lipophilicity and influences pharmacokinetic properties.
- 3-Fluorobenzylsulfanyl group at position 5: The fluorine atom increases electronegativity, potentially improving binding affinity to target proteins.
- 8,9-Dimethoxy groups : Promote hydrogen bonding and π-π stacking interactions.
Structural analogs (e.g., triazoloquinazoline derivatives in ) suggest that modifications to the sulfanyl or cyclohexyl groups can significantly alter bioactivity . Analytical techniques : Use X-ray crystallography or NMR to confirm substituent orientation and steric effects.
Q. Q2. What synthetic routes are commonly employed for imidazoquinazolinone derivatives, and how can they be optimized for this compound?
Methodological Answer: Typical synthesis involves:
Quinazoline ring formation via condensation of anthranilic acid derivatives with carbonyl compounds.
Imidazole fusion using cyclization agents (e.g., POCl₃ or DMF-DMA).
Sulfanyl group introduction via nucleophilic substitution (e.g., using thiols under basic conditions) .
Q. Optimization strategies :
- Employ statistical experimental design (e.g., Taguchi or Box-Behnken methods) to optimize reaction time, temperature, and solvent polarity .
- Monitor purity using HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. Q3. How can computational methods predict the biological targets of this compound, and what experimental validation is required?
Methodological Answer:
- In silico approaches :
- Perform molecular docking (AutoDock Vina or Schrödinger) against kinases or GPCRs, leveraging the fluorobenzyl group’s halogen-bonding potential .
- Use QSAR models based on triazoloquinazoline analogs () to predict IC₅₀ values.
- Experimental validation :
- Conduct enzyme inhibition assays (e.g., kinase profiling panels) with LC-MS/MS quantification.
- Validate selectivity via competitive binding assays using fluorescent probes .
Q. Q4. How do structural modifications (e.g., fluorobenzyl vs. methylbenzyl sulfanyl groups) affect bioactivity, and what contradictions exist in the literature?
Methodological Answer:
- Comparative analysis :
- 3-Fluorobenzylsulfanyl (this compound) vs. 4-methylbenzylsulfanyl (): Fluorine enhances metabolic stability but may reduce solubility.
- Contradictions : reports improved kinase inhibition with methylbenzyl groups, while highlights fluorobenzyl’s superior receptor affinity.
- Resolution strategies :
Q. Q5. What methodologies are recommended for resolving discrepancies in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?
Methodological Answer:
- In vitro-in vivo correlation (IVIVC) :
- Contradiction management :
- Use PBPK modeling (GastroPlus or Simcyp) to simulate human pharmacokinetics.
- Validate with radiolabeled tracer studies (³H or ¹⁴C) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
